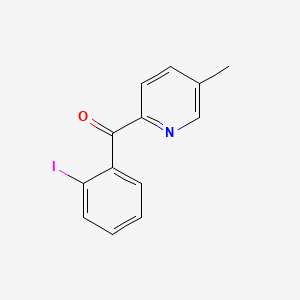

2-(2-Iodobenzoyl)-5-methylpyridine

Beschreibung

2-(2-Iodobenzoyl)-5-methylpyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a 2-iodobenzoyl moiety at the 2-position. Its molecular formula is C₁₃H₁₀INO, with a molecular weight of approximately 323.14 g/mol (calculated). The compound is structurally characterized by the iodine atom at the ortho position of the benzoyl group, which confers distinct electronic and steric properties.

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKKJBOFFKCZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254601 | |

| Record name | (2-Iodophenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-35-4 | |

| Record name | (2-Iodophenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Iodophenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodinated intermediates and products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Iodobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

2-(2-Iodobenzoyl)-5-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological pathways.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(2-Iodobenzoyl)-5-methylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy)

- Structure : Pyridine ring with 5-methyl and 2,4-difluorophenyl groups.

- Molecular Formula : C₁₂H₉F₂N | MW : 205.21 g/mol | CAS : 583052-21-5 .

- Applications : Used as a fluorinated building block in OLEDs, dye-sensitized solar cells (DSSCs), and photocatalysis. High purity (>97%) and stability make it suitable for optoelectronic applications.

- Key Differences : The absence of the iodobenzoyl group reduces polarizability compared to the target compound, favoring fluorine’s electronegativity for electron-withdrawing effects in electronic materials.

2-(4-Fluorophenyl)-5-methylpyridine

AM-679 (1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole)

- Structure : Indole core with 2-iodobenzoyl and 5-fluoropentyl groups.

- CAS: Not explicitly listed | Regulatory Status: Controlled substance (UK Misuse of Drugs Act) due to psychoactive properties .

- Key Differences: While structurally distinct (indole vs.

2-(3-Ethylureido)-5-methylpyridine (Compound 14)

- Structure : 5-Methylpyridine with a 3-ethylureido group at the 2-position.

- Activity : Induces erythroid differentiation in murine leukemia cells at low concentrations (0.075–0.5 mM) .

- Key Differences : The ureido group’s hydrogen-bonding capacity contrasts with the iodobenzoyl’s hydrophobic nature, underscoring how substituent chemistry dictates biological activity.

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| 2-(2-Iodobenzoyl)-5-methylpyridine | C₁₃H₁₀INO | 323.14 | Iodobenzoyl | Speculative: Pharmaceuticals, ligands |

| 2-(2,4-Difluorophenyl)-5-methylpyridine | C₁₂H₉F₂N | 205.21 | Difluorophenyl | OLEDs, DSSCs |

| 2-(4-Fluorophenyl)-5-methylpyridine | C₁₂H₁₀FN | 187.21 | Fluorophenyl | Photocatalyst ligands |

| AM-679 | C₂₀H₂₀FINO | ~420.29 | Iodobenzoyl-indole | Psychoactive agent |

| 2-(3-Ethylureido)-5-methylpyridine | C₉H₁₃N₃O | 179.22 | Ureido | Leukemia cell differentiation |

Research Findings and Implications

- Biological Activity : Structural parallels with AM-679 suggest that the iodobenzoyl group may confer affinity for lipid-rich biological membranes or receptors, though direct evidence is lacking .

- Synthetic Flexibility : The pyridine core allows diverse functionalization, as seen in ureido derivatives (e.g., Compound 14), indicating that the target compound could be tailored for specific pharmacological or industrial roles .

Notes and Limitations

- Physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence.

- Comparisons rely on structural analogs rather than direct experimental studies of the target compound.

- Further research is needed to explore its applications in catalysis, drug discovery, or materials science.

Biologische Aktivität

2-(2-Iodobenzoyl)-5-methylpyridine is a heterocyclic compound that has gained attention in various fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of an iodine atom attached to a benzoyl group linked to a methylpyridine ring, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in medicine.

- Molecular Formula : C13H10INO

- Molecular Weight : 323.13 g/mol

- Structure : The compound features a pyridine ring substituted with a benzoyl group that contains an iodine atom, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The iodine atom can enhance the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity tests revealed that the compound has an IC50 value in the low micromolar range against breast cancer cell lines, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 4.8 |

| HepG2 (Liver Cancer) | 5.1 |

| HeLa (Cervical Cancer) | 3.9 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies showed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Anticancer Study : A study published in MDPI explored the structure-activity relationship of various derivatives of pyridine compounds, including this compound. The findings highlighted its selective toxicity towards cancer cells while sparing normal cells, emphasizing its potential in targeted cancer therapies .

- Antimicrobial Research : Another research effort focused on synthesizing thiourea derivatives and evaluating their antimicrobial activities. The study found that compounds similar to this compound exhibited promising antimicrobial effects against multiple strains, supporting its potential use in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.